盐酸乙基半胱氨酸

描述

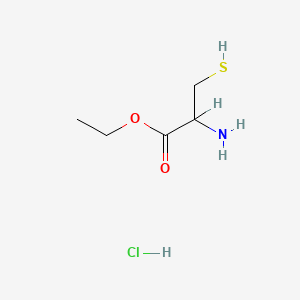

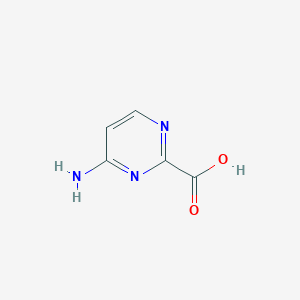

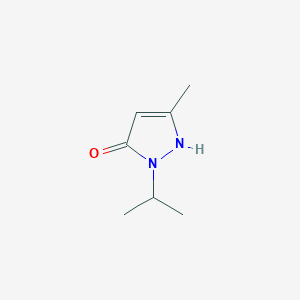

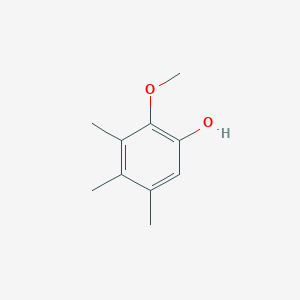

Ethyl cysteine hydrochloride, also known as L-Cysteine ethyl ester hydrochloride or Cystanin, is a derivative of the amino acid cysteine . It is commonly used in the pharmaceutical, cosmetic, and food additive industries . The compound has a linear formula of HSCH2CH(NH2)COOC2H5 · HCl .

Molecular Structure Analysis

The molecular formula of Ethyl cysteine hydrochloride is C5H12ClNO2S . The InChI key is JFKJWWJOCJHMGV-WCCKRBBISA-N .Chemical Reactions Analysis

One of the known chemical reactions involving cysteine is its spontaneous conversion by reacting with atmospheric oxygen to produce cystine . This reaction can be avoided by the treatment of chemical derivatization of the thiol group of cysteine utilizing monobromobimane .Physical and Chemical Properties Analysis

Ethyl cysteine hydrochloride is a crystalline powder . It is soluble in water . The compound is hygroscopic, meaning it tends to absorb moisture from the air .科学研究应用

比例荧光探针

盐酸乙基半胱氨酸已被用于开发用于选择性检测生物分子的荧光探针。例如,乙基 2-(3-甲酰-4-羟苯基)-4-甲基噻唑-5-羧酸酯被合成作为比例荧光探针,对半胱氨酸和高半胱氨酸表现出比其他氨基酸更高的选择性和灵敏度,在分析化学和诊断中具有潜在应用 (Na 等人,2016 年)。

粘膜粘附药物递送

在药物递送研究中,合成了一种新型的透明质酸-半胱氨酸乙酯 (HA-Cys) 偶联物,显示出改善的粘膜粘附特性和降低的生物降解速率。该偶联物表现出粘附时间显着增加和药物持续释放,使其成为各种药物递送系统的有希望的候选者 (Kafedjiiski 等人,2007 年)。

结构和振动分析

已经对 L-半胱氨酸乙酯盐酸盐 (CE) 的结构和振动特性进行了研究。本研究提供了对 CE 电子行为的见解,特别是在与硫醇和胺基有关时,有助于理解生物系统中的生物利用位点 (Defonsi Lestard 等人,2013 年)。

与磷脂的相互作用

已经研究了盐酸乙基半胱氨酸与磷脂的相互作用,特别是与脂质体有关的相互作用。该研究提供了有关脂质双层理化性质的宝贵信息,这对于开发脂质药物递送系统(如脂质体)至关重要 (Arias 等人,2015 年)。

活细胞中生物硫醇的检测

盐酸乙基半胱氨酸用于开发用于检测活细胞中生物硫醇的荧光探针。这些探针由于其灵敏性和选择性,对于生物和诊断应用非常重要 (Wang 等人,2017 年)。

爆炸物的检测

使用 L-半胱氨酸乙酯盐酸盐的改性银纳米粒子已应用于检测 2,4-二硝基苯甲醚等爆炸物。该方法突出了盐酸乙基半胱氨酸在提高灵敏度方面检测环境和安全应用中的痕量物质的潜力 (Xu 等人,2011 年)。

作用机制

Target of Action

Ethyl cysteine hydrochloride, also known as Cystanin, is a small molecule drug It’s known that cysteine, a closely related compound, primarily targets cysteine residues in proteins . These residues are less frequent in mammalian proteins (3.3%) compared to lysine targets (7.2%) .

Mode of Action

Cysteine, a related compound, is known to exhibit antioxidant properties and participates in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Biochemical Pathways

Ethyl cysteine hydrochloride likely affects similar biochemical pathways as cysteine. Cysteine is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . It’s also a major precursor for the synthesis of glutathione, a crucial antioxidant in the body . In addition, cysteine is involved in the transsulfuration pathway, where it’s synthesized from methionine .

Pharmacokinetics

It’s known that cysteine can usually be synthesized by the human body when there is sufficient methionine available .

Result of Action

Cysteine is known to have antioxidant properties, and it’s an important source of sulfur in human metabolism . It’s also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Action Environment

It’s known that l-cysteine hydrochloride, an antioxidant, can delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes .

安全和危害

Ethyl cysteine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid breathing vapors or mists, and not to ingest .

生化分析

Biochemical Properties

Ethyl cysteine hydrochloride participates in biochemical reactions similarly to cysteine. It can interact with enzymes, proteins, and other biomolecules. The thiol group in ethyl cysteine hydrochloride can participate in enzymatic reactions as a nucleophile

Cellular Effects

Studies on related compounds like L-cysteine have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that ethyl cysteine hydrochloride may have similar effects, but specific studies are needed to confirm this.

Temporal Effects in Laboratory Settings

A study on a related compound, L-Cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS), showed good optical transmission over the visible spectrum, indicating potential stability .

Dosage Effects in Animal Models

There’s limited information on the dosage effects of ethyl cysteine hydrochloride in animal models. A study on L-cysteine ethyl ester showed that it could attenuate the development of physical dependence on morphine in male rats

Metabolic Pathways

Cysteine metabolism, which could be similar, involves several enzymes and cofactors . Ethyl cysteine hydrochloride might be involved in similar pathways, but specific studies are needed to confirm this.

属性

IUPAC Name |

ethyl 2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKJWWJOCJHMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93964-73-9, 868-59-7 | |

| Record name | Cysteine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl DL-cysteinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethitanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethitanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl DL-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B3058981.png)

![2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B3058999.png)